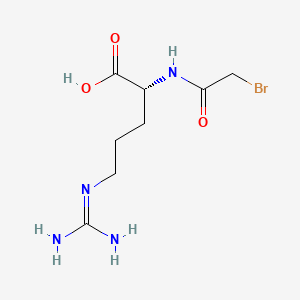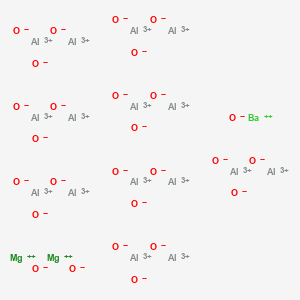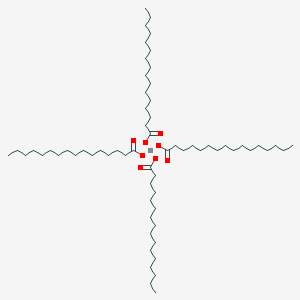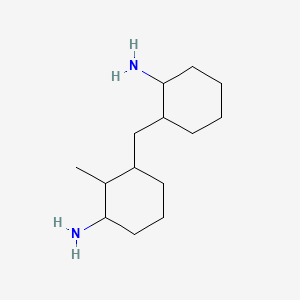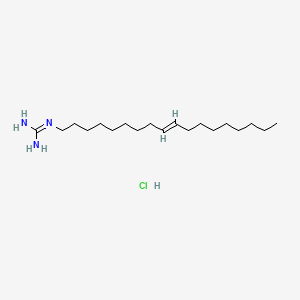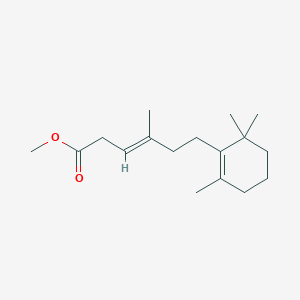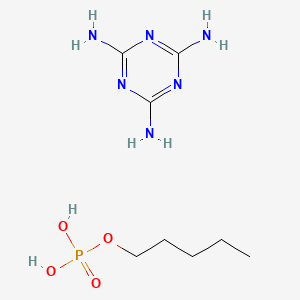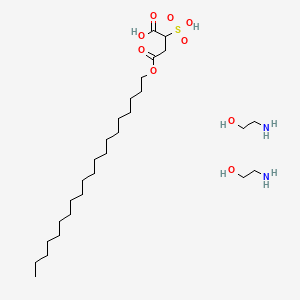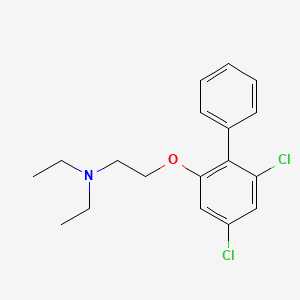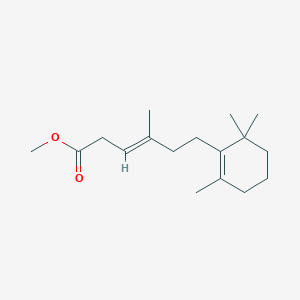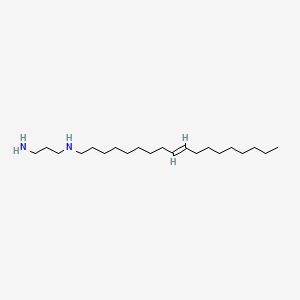
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with appropriate reagents under controlled conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide to afford the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: This compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol involves its interaction with specific molecular targets. The bicyclic structure allows it to engage in unique interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: Another related compound with a similar core structure but different functional groups and reactivity.
Uniqueness
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research highlight its versatility and importance.
特性
CAS番号 |
93917-70-5 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C11H16O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h2-4,9-12H,5-7H2,1H3/b8-4+ |
InChIキー |
OXLZQBOSZATWEA-XBXARRHUSA-N |
異性体SMILES |
C/C(=C\C1CC2CC1C=C2)/CO |
正規SMILES |
CC(=CC1CC2CC1C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


